

Biochemical & Cellular Activity of GSK864

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Compound Focus: GSK864

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Quantitative Profiling of GSK864

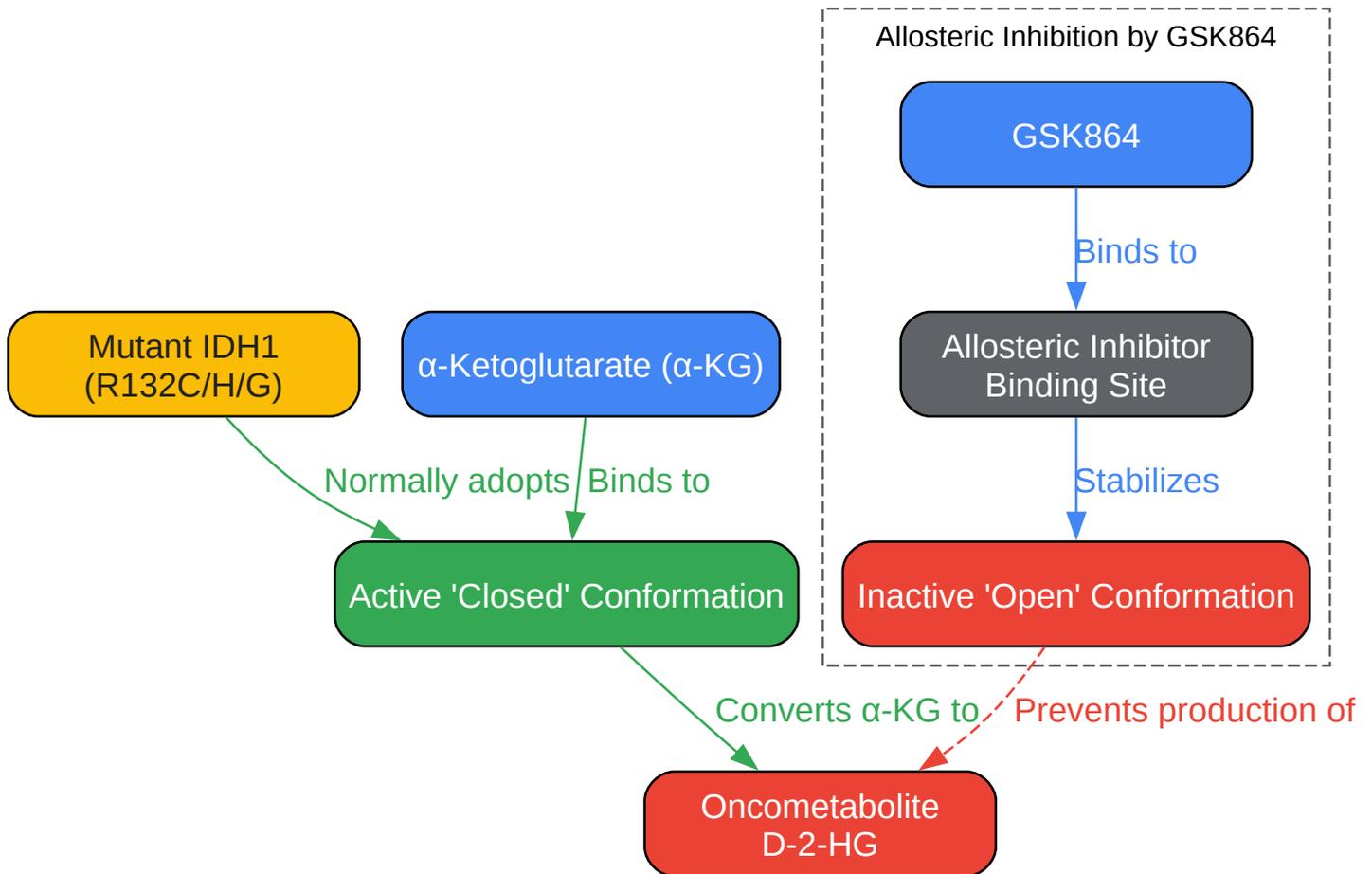
Aspect	Details
Probe Molecule	GSK864 [1]
Negative Control	GSK990 (structurally similar but inactive compound) [1]
Primary Target	Mutant Isocitrate Dehydrogenase 1 (IDH1), including R132C, R132H, and R132G variants [1] [2]
Reported IC ₅₀ (Mutant IDH1)	R132C: 8.8 - 9 nM [1] [2]; R132H: 15 - 15.2 nM [1] [2]; R132G: 16.6 - 17 nM [1] [2]
Selectivity	Moderately selective over wild-type IDH1 (IC ₅₀ ~46 nM) and IDH2 mutants/wild-type [3] [1]
Cellular 2-HG Inhibition (in HT-1080 cells)	EC ₅₀ = 85 - 320 nM [3] [2]
Key Molecular Mechanism	Binds an allosteric site, locking the IDH1 enzyme in a catalytically inactive "open" conformation [3] [4]

Key Experimental Findings and Models

Experimental Context / Model	Key Findings / Protocol Overview
In Vitro 2-HG Measurement (HT-1080 Fibrosarcoma)	Treat IDH1 R132C mutant HT-1080 cells with GSK864 for 24 hours. Intracellular 2-HG levels are quantified using LC-MS/MS, showing a dose-dependent reduction [3] [1].
Vascular-Endothelial Tube Formation Assay	Treat human vascular-endothelial cells with the conditioned medium (secretome) from IDH1 mutant fibrosarcoma cells. Tube formation is quantified by measuring total tube length using image analysis software (e.g., NIH ImageJ) [5] [6].
Impact on Oncogenic Angiogenesis	The IDH1 mutant secretome stimulates tube formation. GSK864 attenuates this pro-angiogenic effect. Exogenous 2-HG reverses the inhibitory effect of GSK864, demonstrating its specific role in driving angiogenesis [5] [6].
In Vivo Efficacy (Mouse Models)	In mice with R132C or R132H IDH1 mutant transplants, intraperitoneal (IP) administration of GSK864 led to a slight increase in differentiated huCD45+ CD38+ cells, suggesting an effect on cellular differentiation [2].

Molecular Mechanism of Action

GSK864 functions through a sophisticated allosteric mechanism. The diagram below illustrates the conformational control it exerts on the mutant IDH1 enzyme.



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This allosteric binding, away from the enzyme's active site, disrupts the conformational change necessary for catalysis. Specifically, interaction with a dynamic segment of the enzyme called Seg-2 prevents its transition from a loop to a helix, which is essential for converting α -KG to 2-HG [3]. As a result, **GSK864** effectively locks the enzyme and halts oncometabolite production.

Research Applications & Experimental Evidence

GSK864 serves as a critical tool for validating the pathological role of mutant IDH1 and 2-HG.

- **Validating 2-HG's Role in the Tumor Microenvironment:** Research using **GSK864** demonstrated that the IDH1 mutant secretome stimulates angiogenesis (vascular-endothelial tube formation), and this effect is significantly reduced by **GSK864** [5] [6]. Crucially, adding back exogenous 2-HG restored

angiogenesis, even in the presence of **GSK864**, providing direct evidence that 2-HG itself is a key driver of oncogenic angiogenesis in the tumor microenvironment [5] [6].

- **Overcoming Resistance to Other Inhibitors:** Second-site mutations in IDH1 (e.g., S280F) can cause resistance to orthosteric inhibitors like Ivosidenib by altering the dimer-interface and kinetic properties of the enzyme [7]. Because **GSK864** binds allosterically and stabilizes an inactive conformation, it retains activity against some resistant mutants, highlighting how different inhibitor classes can overcome resistance [7].

Key Considerations for Researchers

When using **GSK864** in your research, please note the following:

- **Use the Appropriate Negative Control:** Always include GSK990, the structurally related but inactive control compound, to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [1].
- **Cell Penetration and Specificity:** **GSK864** is cell-permeant and highly selective for IDH1. Chemoproteomic studies with its analog GSK321 confirmed selective binding to IDH1 over hundreds of other proteins [1].
- **Pharmacokinetics:** **GSK864** has a pharmacokinetic profile suitable for in vivo studies, making it a valuable tool for animal models of IDH1-mutant cancers [1].

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References

1. GSK864 Inhibitor for mutant isocitrate dehydrogenase [thesgc.org]
2. | TargetMol GSK 864 [targetmol.com]
3. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]
4. = 98 HPLC 1816331-66-4 GSK 864 [sigmaaldrich.com]
5. Vascular-endothelial response to IDH1 mutant fibrosarcoma secretome... [pubmed.ncbi.nlm.nih.gov]

6. Vascular-endothelial response to IDH1 mutant fibrosarcoma ... [pmc.ncbi.nlm.nih.gov]

7. Resistance to the isocitrate dehydrogenase 1 mutant ... [nature.com]

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